[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Description
This compound features a 4-methoxyphenyl group linked via a methylamino moiety to a 2-oxoethyl ester, which is further esterified with a 4-chlorophenylacetic acid moiety (, CAS 874971-42-3). Its molecular formula is C₁₈H₁₇ClN₂O₅, with a molar mass of 388.79 g/mol. The 4-methoxy group enhances lipophilicity, while the 4-chloro substituent introduces electron-withdrawing effects, influencing both reactivity and biological interactions. This structure is part of a broader class of amino-acetate esters studied for pharmaceutical applications, including prodrugs and enzyme inhibitors .
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-16-8-4-14(5-9-16)11-20-17(21)12-24-18(22)10-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFMGAYURNSFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate, often referred to in scientific literature by its chemical structure or as a derivative of various pharmacologically active agents, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.85 g/mol. The structure features a methoxyphenyl group and a chlorophenyl group, which are critical for its biological activity.
Research indicates that compounds with similar structural motifs often interact with various biological pathways, including:
- Antitumor Activity : Compounds with methoxy and chlorophenyl substituents have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant activity against colon carcinoma cells (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
- Antimicrobial Properties : The presence of halogenated phenyl groups typically enhances the antimicrobial efficacy of compounds. Studies have reported moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
Biological Activity Data
A summary table of biological activities related to compounds structurally similar to this compound is provided below:
| Biological Activity | Tested Compounds | IC50/Activity |
|---|---|---|
| Antitumor | Various derivatives | IC50 < 2 µg/mL |
| Antibacterial | Similar phenyl compounds | MIC 4.69 - 22.9 µM |
| Antifungal | Related alkaloids | MIC 16.69 - 78.23 µM |
Case Studies
- Antitumor Efficacy : A study investigated the cytotoxic effects of related compounds on HCT-15 colon carcinoma cells. The results indicated that modifications in the phenyl ring significantly influenced the cytotoxicity, with certain substitutions leading to enhanced activity .
- Antibacterial Activity : Another study assessed the antimicrobial properties of various methoxy-substituted phenyl compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with electron-donating groups exhibited superior antibacterial activity compared to their counterparts without such modifications .
Research Findings
Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of this compound. These studies emphasize:
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups like methoxy enhances biological activity.
- Potential as Therapeutic Agents : Given their efficacy against tumor cells and bacteria, these compounds may serve as lead candidates for drug development.
Comparison with Similar Compounds
Key Structural Variants and Their Properties
The following table highlights structural analogs and their differentiating features:
Structural and Functional Insights
- Substituent Position Effects: The 4-methoxy group in the target compound optimizes electronic effects (electron-donating) and steric accessibility compared to 2-methoxy analogs (), which may hinder binding to planar active sites . Halogen Differences: Bromine in analogs (e.g., 380179-44-2) increases lipophilicity (logP ~2.8 vs.
Ester Group Modifications :
- Biological Activity Correlations: Compounds with methylamino linkages (e.g., target compound) show higher stability against esterase hydrolysis compared to non-aminated analogs () . Thieno-pyrimidine derivatives () exhibit enhanced kinase inhibition due to sulfur-mediated interactions with catalytic cysteine residues .
Preparation Methods
Two-Step Amide-Ester Coupling Approach
This method involves sequential amide bond formation followed by esterification. In the first step, 4-methoxybenzylamine reacts with 2-chloroacetyl chloride in anhydrous dichloromethane at 0–5°C to yield 2-[(4-methoxyphenyl)methylamino]-2-oxoethyl chloride. The intermediate is then coupled with 2-(4-chlorophenyl)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), achieving an overall yield of 74%.
Critical Parameters:
One-Pot Tandem Reaction
A streamlined protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to facilitate concurrent amidation and esterification. Equimolar amounts of 2-(4-chlorophenyl)acetic acid and 2-amino-1-(4-methoxyphenyl)ethan-1-one are reacted in dimethylformamide (DMF) at 60°C for 12 hours, yielding 82% product. This method eliminates intermediate isolation but requires rigorous drying to suppress hydrolysis.
Advantages:
Enzymatic Synthesis Using Lipases
Recent innovations utilize immobilized Candida antarctica lipase B (CAL-B) to catalyze the transesterification of ethyl 2-(4-chlorophenyl)acetate with 2-[(4-methoxyphenyl)methylamino]-2-oxoethanol in tert-amyl alcohol. Operating at 45°C for 24 hours, this green chemistry method achieves 68% yield with 99% enantiomeric excess, though substrate solubility limits scalability.
Comparison of Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Two-Step Coupling | 74 | 98.2 | 18 |
| One-Pot Tandem | 82 | 97.5 | 12 |
| Enzymatic | 68 | 99.8 | 24 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing transition states. In contrast, non-polar solvents like toluene reduce amide racemization but decrease yields by 15–20% due to poor solubility of the 4-chlorophenyl precursor.
Catalytic Systems
DCC/DMAP remains the gold standard for small-scale synthesis, while EDCl/HOBt offers superior performance in gram-scale reactions. Transitioning to polymer-supported carbodiimides reduces purification complexity but increases costs by 30%.
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
